1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound belonging to the triazole family Triazoles are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or water, and a base like sodium ascorbate to maintain the copper in its +1 oxidation state .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields . The use of heterogeneous catalysts, such as copper-on-charcoal, can also enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes or receptors, leading to various therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metal ions and other biomolecules is a key factor in its activity .
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound, which lacks the methyl and propyl substituents.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the propyl group.
5-Propyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the methyl group.
Uniqueness: 1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with target molecules .
Properties
CAS No. |
1248247-21-3 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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